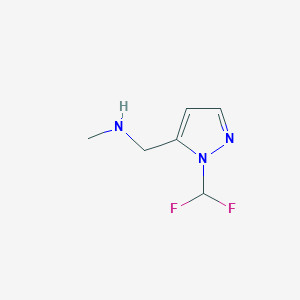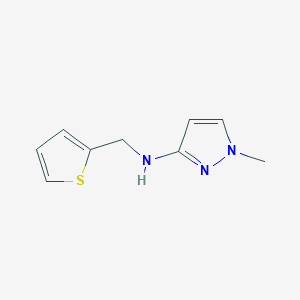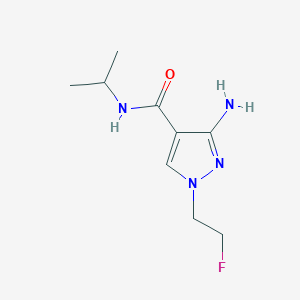
1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine is a chemical compound that features a difluoromethyl group attached to a pyrazole ring, with an N-methylmethanamine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents such as (difluoromethyl)trimethylsilane in the presence of a base like cesium fluoride or cesium carbonate . The reaction is usually carried out in a solvent like dimethylformamide under mild conditions.
Industrial Production Methods: For large-scale production, the process may involve the use of phase-transfer catalysts to enhance the efficiency and yield of the reaction. The oxidation of acetyl pyrazole with sodium hypochlorite is another method that has been reported to produce high-purity difluoromethylated products .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Formation of difluoromethyl pyrazole oxides.
Reduction: Formation of difluoromethyl pyrazole amines.
Substitution: Halogenated pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds with improved metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials with unique chemical properties.
Mecanismo De Acción
The mechanism by which 1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine exerts its effects involves the interaction of the difluoromethyl group with biological targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
3-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid amides: These compounds share the difluoromethyl pyrazole core and are known for their antifungal activity.
Difluoromethylated cyclobutanes: Used in drug design due to their bioisosteric properties.
Uniqueness: 1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methylmethanamine group further enhances its versatility in synthetic applications.
Propiedades
Número CAS |
1345510-59-9 |
|---|---|
Fórmula molecular |
C6H9F2N3 |
Peso molecular |
161.15 g/mol |
Nombre IUPAC |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C6H9F2N3/c1-9-4-5-2-3-10-11(5)6(7)8/h2-3,6,9H,4H2,1H3 |
Clave InChI |
WLIOALRIKMUXBK-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC=NN1C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2S,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine](/img/structure/B11740068.png)



![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11740103.png)
![3-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol](/img/structure/B11740109.png)
![[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11740119.png)

![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid hydrochloride](/img/structure/B11740129.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740139.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11740140.png)
![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11740148.png)
amine](/img/structure/B11740156.png)
